molecular formula C18H13ClN2O5 B2584310 Methyl 2-{[2-(4-chlorophenyl)-6-nitroquinolin-4-YL]oxy}acetate CAS No. 1031988-93-8

Methyl 2-{[2-(4-chlorophenyl)-6-nitroquinolin-4-YL]oxy}acetate

Cat. No.: B2584310
CAS No.: 1031988-93-8
M. Wt: 372.76
InChI Key: KJCYDSRQIYMEFK-UHFFFAOYSA-N
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Description

Methyl 2-{[2-(4-chlorophenyl)-6-nitroquinolin-4-YL]oxy}acetate: is a complex organic compound that features a quinoline core substituted with a nitro group and a chlorophenyl group

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its quinoline core.

    Material Science: It can be incorporated into polymers to enhance their properties.

Biology and Medicine:

    Antimicrobial Agents: The compound and its derivatives have shown potential as antimicrobial agents.

    Drug Development: It serves as a scaffold for the development of new pharmaceuticals targeting various diseases.

Industry:

    Dye Manufacturing: The compound can be used in the synthesis of dyes and pigments.

    Agriculture: It may be used in the development of agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-{[2-(4-chlorophenyl)-6-nitroquinolin-4-YL]oxy}acetate typically involves multi-step organic reactions. One common route includes the following steps:

    Nitration of Quinoline: The starting material, quinoline, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 6-position.

    Chlorination: The nitrated quinoline is then subjected to chlorination using thionyl chloride or phosphorus pentachloride to introduce the chlorophenyl group at the 2-position.

    Esterification: The final step involves the esterification of the resulting compound with methyl chloroacetate in the presence of a base such as sodium hydroxide to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group under suitable conditions.

    Reduction: The compound can be reduced using hydrogenation or other reducing agents to yield various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Sodium methoxide or other nucleophiles in an appropriate solvent.

Major Products:

    Amino Derivatives: Formed from the reduction of the nitro group.

    Substituted Quinoline Derivatives: Formed from nucleophilic substitution reactions.

Mechanism of Action

The mechanism of action of Methyl 2-{[2-(4-chlorophenyl)-6-nitroquinolin-4-YL]oxy}acetate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death.

Comparison with Similar Compounds

  • Methyl 2-(4-chlorophenyl)acetate
  • Methyl 2-(2-chlorophenyl)acetate

Comparison:

  • Methyl 2-(4-chlorophenyl)acetate and Methyl 2-(2-chlorophenyl)acetate are simpler analogs of Methyl 2-{[2-(4-chlorophenyl)-6-nitroquinolin-4-YL]oxy}acetate. They lack the quinoline core and nitro group, making them less complex and potentially less versatile in their applications.
  • The presence of the quinoline core and nitro group in this compound provides unique chemical properties, such as enhanced reactivity and potential biological activity, distinguishing it from its simpler analogs.

Properties

IUPAC Name

methyl 2-[2-(4-chlorophenyl)-6-nitroquinolin-4-yl]oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN2O5/c1-25-18(22)10-26-17-9-16(11-2-4-12(19)5-3-11)20-15-7-6-13(21(23)24)8-14(15)17/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJCYDSRQIYMEFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC(=NC2=C1C=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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